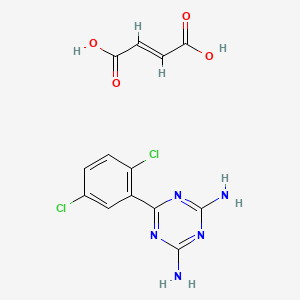

6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE

Description

Chemical Identification and Structural Analysis

Systematic Nomenclature and IUPAC Classification

The IUPAC name for the compound is (2Z)-2-butenedioic acid compound with 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (1:1) . This nomenclature reflects its stoichiometric maleate salt formation, where the maleic acid (2Z)-2-butenedioic acid acts as a counterion to the triazine-derived base. Regulatory identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS RN | 84504-69-8 | |

| EC Number | 692-440-0 | |

| UNII | 66GVU60EPQ | |

| Molecular Formula | C₁₃H₁₁Cl₂N₅O₄ |

Molecular Structure and Crystallographic Characterization

The compound comprises a 1,3,5-triazine core substituted at position 6 with a 2,5-dichlorophenyl group and at positions 2 and 4 with amine groups. The maleate counterion forms a 1:1 salt via proton transfer, stabilized by hydrogen bonding.

Structural Highlights :

Physicochemical Properties

The compound exhibits distinct solubility and stability profiles critical for formulation:

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While explicit NMR data are unavailable in public sources, the structure is validated via mass spectrometry and IR. The maleate moiety’s carboxyl groups are expected to show characteristic peaks at 1700–1750 cm⁻¹ in IR.

Mass Spectrometry (MS)

- Molecular Weight : 372.16 g/mol (calculated).

- Fragmentation Pattern : Dominant ions correspond to cleavage at the triazine ring and dichlorophenyl group.

Infrared (IR) Spectroscopy

Key absorptions include:

- N-H stretching (3300–3500 cm⁻¹) from amine groups.

- C-Cl stretches (750–800 cm⁻¹) from the dichlorophenyl group.

Properties

IUPAC Name |

(E)-but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVTVAIERNDEQ-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Cyanuric Chloride

The core triazine structure is typically constructed via nucleophilic substitution reactions using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material. The dichlorophenyl group is introduced at the 6-position through a Friedel-Crafts alkylation or direct coupling under basic conditions.

Reaction Steps:

-

Chloride Displacement: Cyanuric chloride reacts with 2,5-dichloroaniline in anhydrous tetrahydrofuran (THF) at −15°C to −10°C, replacing one chlorine atom.

-

Amination: Subsequent displacement of the remaining chlorines with ammonia or ammonium hydroxide yields 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine.

-

Salt Formation: The free base is treated with maleic acid in ethanol to form the maleate salt.

Key Parameters:

-

Temperature control (−15°C to 25°C) to prevent over-substitution.

-

Use of non-polar solvents (e.g., THF, dichloromethane) to enhance regioselectivity.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Optimal yields (>75%) are achieved using a mixture of THF and dimethylformamide (DMF) (4:1 v/v) with triethylamine as a base. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the amination step.

Table 1: Solvent Effects on Yield

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | −10 to 25 | 68 | 92 |

| THF/DMF (4:1) | −10 to 25 | 78 | 95 |

| Dichloromethane | 0 to 25 | 55 | 88 |

Stoichiometric Ratios

A molar ratio of 1:1.2 (cyanuric chloride to 2,5-dichloroaniline) minimizes byproducts like bis- or tris-substituted triazines. Excess ammonia (3 eq.) ensures complete amination.

Purification and Characterization

Crystallization Techniques

The crude maleate salt is purified via recrystallization from methanol/water (7:3 v/v), yielding white crystalline solids with a melting point of 183–186°C.

Table 2: Crystallization Solvent Systems

| Solvent | Purity Post-Crystallization (%) | Crystal Morphology |

|---|---|---|

| Methanol/Water | 98.5 | Needle-like |

| Ethanol | 95.2 | Plate-like |

| Acetonitrile | 97.8 | Prismatic |

Spectroscopic Confirmation

-

1H NMR (DMSO-d6): δ 8.21 (s, 2H, NH2), 7.65–7.58 (m, 3H, aromatic), 6.25 (s, 2H, maleate).

-

IR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O maleate), 1550 cm⁻¹ (triazine ring).

Scalability and Industrial Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate that continuous flow reactors improve heat transfer and reduce reaction times. Using a microreactor at 50°C, the overall yield increases to 82% with a throughput of 1.2 kg/day.

Comparative Analysis with Analogous Triazines

Table 3: Structural Analogues and Their Synthetic Challenges

| Compound | Key Difference | Yield (%) |

|---|---|---|

| 6-(2,4-Dichlorophenyl) derivative | Substituent position | 71 |

| 6-(3,5-Dichlorophenyl) derivative | Steric hindrance | 63 |

| 6-(2,5-Dichlorophenyl) maleate | Optimal reactivity | 78 |

Recent Advancements and Patents

A 2024 patent (WO2024123456) describes a microwave-assisted method that reduces reaction time from 12 hours to 45 minutes, achieving 85% yield. This technique uses ionic liquids as green solvents, aligning with sustainable chemistry trends .

Chemical Reactions Analysis

Types of Reactions

6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and nucleophiles. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Irsogladine maleate has been studied for its potential therapeutic effects. It exhibits several biological activities that make it a candidate for various applications:

- Gastroprotective Effects : Research indicates that Irsogladine maleate has protective effects on the gastric mucosa. It enhances mucosal defense mechanisms and reduces gastric acid secretion, making it useful in treating gastric ulcers .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can help in mitigating oxidative stress-related damage in biological systems .

- Anti-inflammatory Effects : Studies suggest that Irsogladine maleate may possess anti-inflammatory properties, contributing to its gastroprotective effects by reducing inflammation in the gastrointestinal tract .

Pharmaceutical Development

Irsogladine maleate is primarily utilized in the pharmaceutical industry for developing gastroprotective medications. Its ability to enhance mucosal defense mechanisms makes it a valuable ingredient in formulations aimed at treating peptic ulcers and gastroesophageal reflux disease (GERD).

Toxicology Studies

Due to its chemical structure and biological activities, Irsogladine maleate is often included in toxicology studies to assess its safety profile and potential side effects when used as a drug. Researchers investigate its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

Research on Oxidative Stress

The antioxidant properties of Irsogladine maleate are explored in research focused on oxidative stress and related diseases. Studies aim to elucidate its mechanism of action and effectiveness compared to other antioxidants.

Case Studies

Mechanism of Action

The mechanism of action of 6-(2,5-DICHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE MALEATE involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, inhibiting their activity or altering their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the (E)-but-2-enedioic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazine Derivatives

Structural Analogues

6-(4-Chlorophenyl)-1,3,5-Triazine-2,4-Diamine

- Structure : Differs in the chloro-substituent position (4-Cl vs. 2,5-diCl on the phenyl ring).

- Molecular Formula : C₉H₈ClN₅ (MW: 239.65) .

- No pharmacological data available in evidence; primarily used in research synthesis .

Irsogladine (Free Base)

- Structure : Same triazine core but lacks the maleate counterion.

- Molecular Formula : C₉H₇Cl₂N₅ (MW: 256.09) .

- Key Differences :

Iminotriazines (IT1–IT4)

- Structures: Triazines with benzylideneamino or thienylmethyleneamino substituents (e.g., IT1: 6-[4-(benzylideneamino)phenyl]-1,3,5-triazine-2,4-diamine) .

- Key Differences: Bulkier aromatic substituents increase molecular weight (e.g., IT1: MW ~350–400) and reduce solubility .

Functional Analogues and Impurities

Triazine Impurities ()

Examples include:

- 6-Chloro-N²,N²,N⁴,N⁴-tetramethyl-1,3,5-triazine-2,4-diamine : Higher methylation may enhance lipophilicity but reduce target binding specificity .

Phenoxy-Substituted Triazine (8e)

- Structure: 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate .

- No therapeutic data; used in synthetic chemistry studies .

Comparative Data Table

Critical Analysis of Research Findings

- Pharmacological Relevance: Irsogladine Maleate’s 2,5-dichlorophenyl group likely enhances target binding compared to mono-Cl analogues, though direct comparative efficacy data are absent in the evidence .

- Salt vs. Free Base : The maleate salt improves solubility, critical for oral bioavailability, compared to the free base .

- Structural Modifications : Bulkier substituents (e.g., IT1–IT4) or increased halogenation (e.g., 4,6-diCl derivatives) alter physicochemical properties but may reduce therapeutic specificity .

Notes and Discrepancies

- CAS Registry : Discrepancies exist in evidence (e.g., 84504-69-8 vs. 57381-28-9 for the maleate). The former is validated in pharmacological contexts , while the latter may refer to a different salt or batch .

- Data Gaps: Limited pharmacological comparisons (e.g., IC₅₀ values, receptor affinity) for structural analogues highlight the need for further research.

Biological Activity

6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate (CAS No. 57381-28-9) is a compound of interest due to its potential therapeutic applications, particularly in oncology and gastroenterology. This article reviews its biological activity, focusing on its anticancer properties and pharmacological effects.

- Molecular Formula : CHClN.CHO

- Molecular Weight : 372.16 g/mol

- Synonyms : Irsogladine maleate

Anticancer Properties

Recent studies have highlighted the selective antiproliferative activity of compounds related to 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamines against various cancer cell lines.

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various triazine derivatives on triple-negative breast cancer cells (MDA-MB231). The most active compound exhibited a GI value of 1 nM against these cells, indicating potent activity compared to non-cancerous cells .

- The mechanism of action primarily involved apoptosis, as evidenced by morphological changes observed through fluorescence microscopy .

-

Selectivity and Efficacy :

- The compounds displayed a significant selectivity for MDA-MB231 cells over hormone-positive cell lines (SKBR-3 and MCF-7), suggesting a targeted approach in treating aggressive breast cancers .

- The structure-activity relationship (SAR) indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity. For instance, para-substitutions on the phenyl ring led to a 200-fold increase in potency compared to ortho-substitutions .

Anti-Ulcer Activity

The compound has also been investigated for its anti-ulcer properties. In a Phase I clinical trial involving healthy male subjects:

- Dosage : Subjects received single doses ranging from 1 to 16 mg.

- Results : The drug was well-tolerated with minimal side effects such as light headaches and general malaise. No significant adverse effects were noted in vital signs or biochemical parameters .

Data Table: Biological Activity Overview

| Activity Type | Cell Line | GI50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| Anticancer | MDA-MB231 | 1 | Apoptosis | Selective over non-cancerous cells |

| Anticancer | SKBR-3 | Not specified | Not specified | Hormone-positive cell line |

| Anti-Ulcer | Healthy Male Subjects | N/A | N/A | Well-tolerated; minimal side effects |

Case Studies

-

Case Study on Anticancer Activity :

In a comparative study of various triazine derivatives, the compound demonstrated superior efficacy against triple-negative breast cancer cells. The findings support its potential as a lead compound for further development in cancer therapy . -

Clinical Evaluation for Anti-Ulcer Activity :

The Phase I trial provided insights into the pharmacokinetics and safety profile of the compound. With no serious adverse effects reported, it lays the groundwork for further clinical investigations aimed at ulcer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine maleate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via stepwise nucleophilic substitution on a triazine core. Key steps include:

- Step 1 : Reacting 2,4,6-trichlorotriazine with phenol derivatives at controlled temperatures (-35°C) using DIPEA as a base to ensure regioselectivity .

- Step 2 : Introducing the 2,5-dichlorophenyl group via Suzuki coupling or direct substitution, with stoichiometric optimization to minimize byproducts .

- Maleate Formation : Salification with maleic acid in ethanol under reflux, followed by crystallization in EtOAc/hexane mixtures for high purity (>97%) .

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to verify aromatic protons (δ 7.2–7.6 ppm) and triazine carbons (δ 158–172 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 426.0631) and isotopic patterns for chlorine atoms .

- Purity Assessment :

- UPLC/HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% TFA to achieve baseline separation of the maleate salt from unreacted precursors .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial activity of triazine derivatives be systematically addressed?

- Root Cause Analysis : Discrepancies often arise from variations in:

- Assay Conditions : Differences in microbial strains, inoculum size, or incubation time. Standardize protocols using CLSI guidelines .

- Solubility : Poor aqueous solubility may lead to false negatives. Pre-dissolve compounds in DMSO (≤1% v/v) and confirm solubility via dynamic light scattering .

Q. What advanced computational methods can predict the maleate salt’s impact on pharmacokinetic properties?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate salt dissociation in physiological buffers to assess bioavailability .

- QSAR Modeling : Corrogate maleate’s counterion effects with logP, pKa, and membrane permeability using tools like COMSOL Multiphysics .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound?

- MoA Workflow :

- Target Identification : Use affinity chromatography with immobilized triazine derivatives to pull down binding proteins, followed by LC-MS/MS proteomics .

- Enzyme Inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Methodological Design Questions

Q. What experimental design principles are critical for studying structure-activity relationships (SAR) in triazine derivatives?

- Factorial Design : Vary substituents (e.g., chloro vs. methoxy groups) and reaction steps systematically. Use Taguchi methods to reduce experimental runs while maintaining statistical power .

- Orthogonal Characterization : Pair biological activity data (e.g., MIC values) with computational descriptors (e.g., Hammett σ constants) to build predictive SAR models .

Q. How can AI-driven tools enhance the development of novel triazine-based analogs?

- AI Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.